Cas no 81740-07-0 (Praeruptorin B)

Praeruptorin B structure
Praeruptorin B structure
商品名:Praeruptorin B
CAS番号:81740-07-0
MF:C24H26O7
メガワット:426.46
CID:60368

Praeruptorin B 化学的及び物理的性質

名前と識別子

    • Praeruptorin B
    • Anomalin
    • [8,8-Dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[6,5-h]chromen-10-yl] (E)-2-methylbut-2-enoate
    • [8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate
    • 2-Butenoic acid,2-methyl-,(9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9,10-diylester, (2Z,2'Z)-
    • Paeruptorin B
    • (-)-cis-(3S,4S)-3,4-diangeloxylkhellactone
    • (-)-praeruptorin B
    • 2-Butenoic acid,2-methyl-,9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo(1,2-b:3,4-b')dipyran-9,10-diyl ester,(Z)
    • インチ: 1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+
    • InChIKey: PNTWXEIQXBRCPS-FNCQTZNRSA-N
    • ほほえんだ: C/C=C(/C(OC1C(C)(C)OC2=CC=C3C=CC(=O)OC3=C2C1OC(/C(=C/C)/C)=O)=O)\C

計算された属性

  • せいみつぶんしりょう: 426.16800
  • どういたいしつりょう: 426.16785316 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 835
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.1Ų
  • ぶんしりょう: 426.5
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 色と性状: Powder
  • PSA: 92.04000
  • LogP: 4.39250

Praeruptorin B セキュリティ情報

  • セキュリティの説明: 24/25

Praeruptorin B 税関データ

  • 税関コード:29389090

Praeruptorin B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemFaces
CFN98140-10mg
Praeruptorin B
81740-07-0 >=98%
10mg
$148 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P34320-10mg
Praeruptorin B
81740-07-0
10mg
¥798.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
A01921021-22mg
Praeruptorin B
81740-07-0
22mg
¥888 2023-11-24
1PlusChem
1P00G6I5-5mg
Praeruptorin B
81740-07-0 98%
5mg
$53.00 2024-04-21
A2B Chem LLC
AH54125-25mg
Praeruptorin B
81740-07-0 98%
25mg
$311.00 2024-04-19
1PlusChem
1P00G6I5-20mg
Praeruptorin B
81740-07-0
20mg
$90.00 2024-04-21
eNovation Chemicals LLC
Y1265847-1mg
Praeruptorin B
81740-07-0 98%
1mg
$80 2024-06-06
eNovation Chemicals LLC
Y1265847-100mg
Praeruptorin B
81740-07-0 98%
100mg
$355 2024-06-06
1PlusChem
1P00G6I5-25mg
Praeruptorin B
81740-07-0 98%
25mg
$120.00 2023-12-16
eNovation Chemicals LLC
Y1265847-100mg
Praeruptorin B
81740-07-0 98%
100mg
$320 2025-02-24

Praeruptorin Bに関する追加情報

Recent Advances in Praeruptorin B (81740-07-0) Research: A Comprehensive Review

Praeruptorin B (CAS: 81740-07-0), a bioactive coumarin derivative isolated from the roots of Peucedanum praeruptorum, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Praeruptorin B, focusing on its mechanisms of action, therapeutic potential, and recent advancements in its application within the chemical, biological, and pharmaceutical fields. The compound's unique structural features and broad-spectrum bioactivity make it a promising candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and cardiovascular therapies.

Recent studies have elucidated the molecular mechanisms underlying Praeruptorin B's pharmacological effects. A 2023 study published in the Journal of Natural Products demonstrated its potent inhibition of NF-κB signaling pathways, which play a critical role in inflammation and cancer progression. The research highlighted Praeruptorin B's ability to suppress pro-inflammatory cytokine production, suggesting its potential as a novel anti-inflammatory agent. Furthermore, its selective cytotoxicity against various cancer cell lines, including breast and lung cancer, has been attributed to its modulation of apoptosis-related proteins such as Bcl-2 and Bax.

In the realm of cardiovascular research, Praeruptorin B has shown remarkable vasodilatory effects. A 2024 study in European Journal of Pharmacology revealed its ability to activate potassium channels in vascular smooth muscle cells, leading to vasodilation and potential applications in hypertension treatment. The compound's structural similarity to other coumarin derivatives known for their anticoagulant properties has also prompted investigations into its effects on platelet aggregation and thrombosis, with preliminary results indicating significant antiplatelet activity at micromolar concentrations.

Advances in the synthesis and structural modification of Praeruptorin B have expanded its therapeutic potential. Recent work published in Bioorganic & Medicinal Chemistry Letters (2024) described the development of novel Praeruptorin B analogs with improved bioavailability and target specificity. These derivatives exhibit enhanced pharmacokinetic profiles while maintaining the parent compound's bioactivity, addressing one of the major challenges in Praeruptorin B's clinical translation. Additionally, nanoparticle-based delivery systems have been explored to overcome its limited water solubility, with promising results in preclinical models.

The safety profile and toxicological aspects of Praeruptorin B have been systematically evaluated in recent investigations. A comprehensive toxicology study (2023) employing in vitro and in vivo models established its relatively low toxicity at therapeutic doses, with no significant hepatotoxicity observed up to 100 mg/kg in rodent models. However, researchers caution that further studies are needed to fully understand its long-term effects and potential drug-drug interactions, particularly given its influence on cytochrome P450 enzymes.

Looking forward, the research community anticipates several promising directions for Praeruptorin B development. Current clinical trials (Phase I/II) are evaluating its efficacy in combination therapies for solid tumors, while ongoing structure-activity relationship studies aim to identify more potent derivatives with reduced side effects. The integration of computational approaches, including molecular docking and AI-assisted drug design, is expected to accelerate the optimization of Praeruptorin B-based therapeutics in the coming years.

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